BenchChemオンラインストアへようこそ!

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Ghrelin receptor GHS-R1a Positional isomer

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 941922-96-9) is a synthetic small molecule belonging to the N-aryl-N'-tetrazole urea class, characterized by a central urea bridge linking a (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl moiety to a 3-methoxyphenyl ring (molecular weight 358.79, C₁₆H₁₅ClN₆O₂). This compound class has historically been explored for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and, more recently, for modulation of the ghrelin receptor (GHS-R1a).

Molecular Formula C16H15ClN6O2
Molecular Weight 358.79
CAS No. 941922-96-9
Cat. No. B2508790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
CAS941922-96-9
Molecular FormulaC16H15ClN6O2
Molecular Weight358.79
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN6O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24)
InChIKeyQIWWSUYFNLBMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 941922-96-9): Compound Class and Procurement Context


1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 941922-96-9) is a synthetic small molecule belonging to the N-aryl-N'-tetrazole urea class, characterized by a central urea bridge linking a (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl moiety to a 3-methoxyphenyl ring (molecular weight 358.79, C₁₆H₁₅ClN₆O₂). This compound class has historically been explored for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [1] and, more recently, for modulation of the ghrelin receptor (GHS-R1a) [2]. The compound is offered primarily by chemical vendors as a research-grade pharmacological tool; however, peer-reviewed primary data reporting its specific biological activity remain extremely scarce, making vendor-independent verification of its pharmacological profile a central challenge for scientific procurement.

Why Substituting 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea with In-Class Analogs Carries Scientific Risk


Within the N-aryl-N'-tetrazole urea series, even subtle positional isomerism or substituent replacement can profoundly alter target engagement. For instance, the regioisomer bearing a 4-methoxyphenyl (rather than 3-methoxyphenyl) group has been explicitly characterized as a ghrelin receptor (GHS-R1a) pharmacological tool , while the ACAT inhibitor patent literature demonstrates that shifting the methoxy substituent from the 3- to the 4-position, or replacing it with a methyl group, yields compounds with distinct in vitro potency and in vivo cholesterol-lowering profiles [1]. Without compound-specific binding or functional data, generic substitution of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea by a positional isomer or a tolyl analog cannot be assumed to preserve target selectivity, potency, or downstream biological readout. The quantitative evidence in Section 3 documents the specific structural and property-level differentiation that underlies procurement decisions.

Quantitative Differentiation Evidence for 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 941922-96-9) Versus Closest Analogs


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Regioisomer and Ghrelin Receptor Annotation

The 4-methoxyphenyl regioisomer—1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 941923-06-4)—has been explicitly designated in vendor literature as a pharmacological tool for studying the ghrelin receptor (GHS-R1a) . In contrast, the 3-methoxyphenyl target compound (CAS 941922-96-9) has no such receptor-specific annotation in the peer-reviewed or patent literature. This positional shift of the methoxy group from the para to the meta position on the distal phenyl ring is known within the tetrazole urea class to redirect receptor selectivity; the biaryl tetrazolyl urea series exemplifies how N-portion and distal phenyl ring substitution dictates whether compounds engage FAAH, MAGL, or ghrelin receptor targets [1]. For a researcher procuring a ghrelin receptor tool, selecting the wrong regioisomer would invalidate the experiment.

Ghrelin receptor GHS-R1a Positional isomer Regioisomer differentiation

ACAT Inhibitor Class-Level Potency Context: Tetrazole Urea 2i as Benchmark

The tetrazole-substituted urea class was originally developed as ACAT inhibitors. A representative compound, tetrazole urea 2i, demonstrated an IC₅₀ of 280 nM against jack bean urease and lowered plasma total cholesterol by 67% at 3 mg/kg in an acute cholesterol-fed rat model [1]. While the target compound (CAS 941922-96-9) has not been directly assayed in published ACAT inhibition studies, its structural features—specifically the 4-chlorophenyl substituent on the tetrazole and the 3-methoxyphenyl urea terminus—fall within the general Markush claims of US 5,362,744 [2]. The patent discloses that chlorine substitution at the 4-position of the N-phenyl tetrazole and methoxy substitution on the N'-phenyl urea are associated with potent in vitro ACAT inhibition. However, without compound-specific data, any claim of ACAT inhibitory potency for the target compound remains a class-level inference.

ACAT inhibition Acyl-CoA:cholesterol acyltransferase Cholesterol lowering Tetrazole urea

Structural Differentiation via Computed Physicochemical Properties: logP and Hydrogen Bond Donor/Acceptor Profile

The 3-methoxy substitution on the distal phenyl ring confers a distinct hydrogen-bonding landscape compared to the 4-methoxy and tolyl analogs. The meta-methoxy oxygen is positioned ortho to the urea NH, enabling potential intramolecular NH···O hydrogen bonding that is geometrically disfavored in the para-methoxy isomer. This subtle conformational effect can influence both solubility and target binding geometry within the tetrazole urea pharmacophore . While experimentally measured logP values are not available for the target compound, its computed molecular properties (MW 358.79, 2 hydrogen bond donors, 6 hydrogen bond acceptors) place it within Lipinski's rule-of-five space, consistent with the broader tetrazole urea class. The p-tolyl analog (CAS 950473-47-9, MW 342.78) lacks the hydrogen bond acceptor methoxy oxygen entirely, representing a distinct pharmacophore at the distal ring.

logP Hydrogen bond donors Lipinski parameters Physicochemical differentiation

Bioactivity Data Gap: UT-A1 and UT-B Urea Transporter Screening Hits for Structurally Distinct Compounds

A BindingDB entry (BDBM50575418, CHEMBL4874369) reports an IC₅₀ of 5.00 µM for inhibition of rat UT-A1 urea transporter expressed in MDCK cells [1]; however, independent ChEMBL confirmation shows that CHEMBL4874369 corresponds to a sulfur-containing compound (C₁₅H₁₃ClN₂O₃S₃, MW 400.93), not the target compound (C₁₆H₁₅ClN₆O₂, MW 358.79). Similarly, BDBM50394971 (CHEMBL2165780, IC₅₀ 16.5 µM for mouse UT-B) has a sulfonyl-containing scaffold distinct from the target compound's tetrazole-urea core. No confirmed urea transporter inhibitory data exist for CAS 941922-96-9. This mismatch highlights a procurement risk: database cross-references may erroneously link bioactivity data to the wrong compound, and researchers should verify ligand identity via SMILES or InChI Key before relying on database annotations.

Urea transporter UT-A1 UT-B Screening artifact BindingDB

Recommended Application Scenarios for 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea (CAS 941922-96-9) Based on Available Evidence


Negative Control or Comparator for 4-Methoxy Regioisomer Ghrelin Receptor Studies

Given that the 4-methoxy regioisomer (CAS 941923-06-4) is annotated as a ghrelin receptor pharmacological tool, the 3-methoxy target compound is ideally positioned as a structurally matched negative control or selectivity comparator. Researchers investigating GHS-R1a structure-activity relationships can use the 3-methoxy compound to probe the positional sensitivity of methoxy substitution on receptor binding and functional response, provided the vendor supplies certificate of analysis confirming regioisomeric purity [1].

Medicinal Chemistry SAR Expansion of the Tetrazole Urea ACAT Pharmacophore

The tetrazole urea class has a well-established ACAT inhibitory pharmacophore documented in US 5,362,744 [1]. The 3-methoxyphenyl substitution pattern represents an underexplored vector on the distal aryl ring. Medicinal chemistry groups conducting systematic SAR around the N'-phenyl substituent can procure CAS 941922-96-9 to evaluate the impact of meta-methoxy substitution on in vitro ACAT potency, plasma cholesterol lowering, and selectivity versus the 4-methoxy, p-tolyl, and unsubstituted phenyl comparators [2].

Endocannabinoid System Profiling: FAAH/MAGL Selectivity Assessment

Recent research on biaryl tetrazolyl ureas has demonstrated that modulation of the N-portion and distal phenyl ring substitution directs inhibitor selectivity between FAAH and MAGL, two key enzymes of the endocannabinoid system [1]. The 3-methoxyphenyl compound, with its unique meta-substitution pattern, is a rational candidate for inclusion in a selectivity panel alongside previously characterized biaryl tetrazolyl ureas to map the structural determinants of FAAH versus MAGL inhibition.

Chemical Probe Development with Verified Identity and Purity Documentation

The database misannotation risk identified in Section 3 (CHEMBL4874369 cross-reference inconsistency) underscores the need for procurement from vendors that provide orthogonal identity verification (¹H NMR, ¹³C NMR, HRMS, HPLC purity with retention time). CAS 941922-96-9 should be requested with full analytical documentation to ensure that downstream bioactivity data can be confidently attributed to the correct structure, avoiding the propagation of misassigned pharmacological profiles in public databases [1].

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.